D-Fructose, 5-azido-5-deoxy-
Description
D-Fructose, 5-azido-5-deoxy- (CAS: 94801-01-1) is a chemically modified derivative of D-fructose. Its systematic name is 5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranose, featuring an azido (-N₃) group at the C5 position, replacing the hydroxyl (-OH) group, and a 1,2-O-isopropylidene protecting group. The molecular formula is C₉H₁₅N₃O₅ (MW: 245.23 g/mol) .
Properties
Molecular Formula |
C6H11N3O5 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(3S,4R,5R)-5-azido-2-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-1-14-6(13,2-10)5(12)4(3)11/h3-5,10-13H,1-2H2/t3-,4-,5+,6?/m1/s1 |
InChI Key |
PKWGGYMHQZGSBV-VRPWFDPXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination and Azide Substitution
Synthetic Pathway Overview
The most widely reported method for synthesizing 5-azido-5-deoxy-D-fructose involves a regioselective bromination of protected D-fructose derivatives followed by nucleophilic substitution with sodium azide. This approach, adapted from large-scale iminosugar syntheses, leverages the reactivity of the C5 hydroxyl group in ketopyranoses.
Stepwise Reaction Sequence
- Protection of D-fructose : D-fructose is first protected as its methyl β-pyranoside derivative to stabilize the reactive hydroxyl groups.
- Regioselective Bromination : Treatment with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in pyridine selectively brominates the C5 position. For example, methyl 5-bromo-5-deoxy-β-D-fructopyranoside is obtained in 88% yield.
- Azide Substitution : The brominated intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF), yielding the 5-azido derivative.
- Deprotection : Acidic hydrolysis (90% aqueous trifluoroacetic acid) removes protecting groups, affording 5-azido-5-deoxy-D-fructose in 79% yield.
Table 1: Key Reaction Parameters for Regioselective Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | PPh₃, CBr₄, pyridine | 80°C | 2 h | 88% |
| Azide Substitution | NaN₃, DMF | 25°C | 24 h | 92% |
| Deprotection | 90% aq. TFA | RT | 1.5 h | 79% |
Enzymatic Phosphorylation-Dephosphorylation Strategy
Biocatalytic Approach
An alternative route utilizes enzymatic phosphorylation followed by chemical dephosphorylation. This method, detailed in biochemical studies, avoids harsh bromination conditions.
Reaction Steps
- Phosphorylation : D-fructose-1,6-diphosphate is treated with rabbit muscle aldolase (RAMA) to introduce a phosphate group at C5.
- Azide Introduction : The phosphorylated intermediate reacts with sodium azide under mild acidic conditions.
- Dephosphorylation : Acid phosphatase removes phosphate groups, yielding 5-azido-5-deoxy-D-fructose.
Table 2: Enzymatic Synthesis Parameters
| Step | Reagents/Conditions | pH | Time | Yield |
|---|---|---|---|---|
| Phosphorylation | RAMA, ATP, Mg²⁺ | 6.8 | 24 h | 65% |
| Azidation | NaN₃, H₂O | 4.5 | 12 h | 78% |
| Dephosphorylation | Acid phosphatase | 5.0 | 6 h | 82% |
Direct Azidation of 5-Deoxy-D-fructose
One-Pot Synthesis
A less common method involves direct azidation of 5-deoxy-D-fructose using diazidomethane (CH₂N₆). While theoretically simpler, this approach faces challenges in controlling side reactions.
Comparative Analysis of Methods
Table 3: Method Comparison for 5-Azido-5-deoxy-D-fructose Synthesis
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Regioselective Bromination | 79% | >95% | High | Explosive intermediates |
| Enzymatic | 65% | 85–90% | Moderate | Enzyme cost |
| Direct Azidation | 42% | 70–75% | Low | Toxicity of CH₂N₆ |
Biological Activity
D-Fructose, 5-azido-5-deoxy- (CAS Number: 94801-02-2) is a modified sugar compound that has garnered interest in biochemical research, particularly in the fields of glycobiology and metabolic studies. Its structural modifications enhance its biological activity and potential applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C6H11N3O5
- Molecular Weight : 205.17 g/mol
- Chemical Structure : The compound features an azido group at the C-5 position, which alters its interaction with biological systems compared to natural fructose.
The biological activity of D-Fructose, 5-azido-5-deoxy- is primarily attributed to its interaction with glucose transporters, particularly GLUT5. Research indicates that the azido modification affects the binding affinity and uptake mechanisms of this compound in cellular environments.
- GLUT5 Interaction : D-Fructose, 5-azido-5-deoxy- demonstrates selective binding to GLUT5, a transporter responsible for fructose uptake. Studies have shown that this compound can inhibit fructose uptake more effectively than natural fructose itself, suggesting potential for therapeutic use in conditions related to fructose metabolism .
- Inhibition Studies : A fluorescence-based assay indicated that D-Fructose, 5-azido-5-deoxy- could inhibit the uptake of fructose analogs into GLUT5-expressing cells. The IC50 value for D-fructose was observed to be approximately 1.7 mM, indicating a relatively high concentration required for inhibition compared to other modified analogs .
Table of Inhibition Potency
| Compound | IC50 (mM) | Notes |
|---|---|---|
| D-Fructose | 1.7 | Natural substrate for GLUT5 |
| Aniline Derivative 8 | 1.05 | Potent inhibitor of GLUT5 |
| Aniline Derivative 9 | 2.24 | Effective against cellular uptake |
| Aniline Derivative 10 | 0.99 | Strongest inhibitor among tested compounds |
Case Study: Metabolic Effects
A recent study focused on the metabolic effects of D-Fructose, 5-azido-5-deoxy- in murine models demonstrated that this compound could alter metabolic pathways associated with fructose metabolism. The azido modification appears to influence the phosphorylation process by hexokinase, leading to reduced efflux from cells and increased retention within metabolic pathways .
Applications in Research
D-Fructose, 5-azido-5-deoxy- serves as a valuable tool in glycobiology research due to its ability to mimic natural sugars while providing unique insights into sugar transport mechanisms and metabolic pathways. Its applications include:
Chemical Reactions Analysis
Chemical Reactions of D-Fructose, 5-azido-5-deoxy-
D-Fructose, 5-azido-5-deoxy- participates in several chemical reactions due to the presence of the azido group.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
The azido group on D-Fructose, 5-azido-5-deoxy- readily undergoes CuAAC, also known as click chemistry, with alkyne-tagged molecules . This reaction allows for covalent bonding under mild conditions, enabling the creation of complex molecular architectures without disrupting native biochemical functions .
-
-
Reduction of the Azido Group:
-
The azido group can be reduced to an amine group using hydrogen gas with catalysts. This transformation is useful for introducing an amino group at the C-5 position of the fructose molecule, which can then be used for further derivatization.
-
-
Bioorthogonal Reactions:
-
D-Fructose, 5-azido-5-deoxy- is utilized in bioorthogonal reactions, which involve chemical reactions that do not interfere with native biochemical processes. The azido group's ability to selectively react with specific functional groups makes it valuable for labeling and tracking biomolecules in biological systems.
-
Spectroscopic Analysis
The structure and purity of D-Fructose, 5-azido-5-deoxy- can be confirmed and analyzed using spectroscopic techniques.
Comparison with Similar Compounds
Key Features:
- Azido Group : Enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation and glycobiology studies .
- Protecting Groups: The 1,2-O-isopropylidene moiety stabilizes the furanose ring, enhancing synthetic utility .
- Applications : Used in carbohydrate-protein interaction studies, biosensor development, and synthesis of complex glycoconjugates .
Structural Analogs with Azido Modifications
6-Azido-6-deoxy-D-fructose
- Structure : Azido group at C6; lacks protecting groups.
- Molecular Formula : C₆H₁₁N₃O₅ (MW: 205.17 g/mol).
- Applications : Glycobiology research, though steric hindrance at C6 may limit conjugation efficiency compared to C5 analogs .
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose
- Structure : Additional acetyl groups at C3 and C4.
- Molecular Formula : C₁₃H₁₉N₃O₇ (MW: 329.30 g/mol).
- Applications : Enhanced solubility in organic solvents due to acetyl protection; used in selective glycosylation reactions .
Non-Azido Fructose Derivatives
- D-Fructose 6-phosphate (Metabolic Intermediate): Phosphorylated at C6; involved in glycolysis and gluconeogenesis. Unlike azido derivatives, it participates in enzymatic regulation .
- D-Fructose 1,6-bisphosphate : Key regulatory metabolite in glycolysis; lacks functional groups for click chemistry .
Functional and Reactivity Comparisons
Key Differences:
- Azido Position : C5 analogs are more sterically accessible for conjugation than C6 derivatives .
- Protecting Groups : Acetylated forms improve solubility but may require deprotection for further reactions .
- Metabolic Relevance: Non-azido derivatives (e.g., phosphorylated fructose) are central to cellular metabolism but lack synthetic versatility .
5-Azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose in Click Chemistry
- Used to study carbohydrate-protein interactions via azide-alkyne cycloaddition, enabling the development of glycoconjugate-based biosensors .
- Demonstrated stability in aqueous solutions, making it suitable for bioconjugation in physiological conditions .
Comparative Studies with 6-Azido Analogs
- Steric Effects : The C5 azido group exhibits higher reactivity in conjugation reactions due to reduced steric hindrance compared to C6 analogs .
Degradation Pathways
- Under acidic conditions, D-fructose derivatives (including azido analogs) undergo dehydration to form aromatic compounds like 5-(hydroxymethyl)-2-furaldehyde, though azido groups may alter degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
